Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate
CAS No.:
Cat. No.: VC15046145
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | methyl 2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C20H19N5O3/c1-28-19(26)14-4-2-3-5-15(14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27) |
| Standard InChI Key | URZGJPDCZKLXGE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Introduction
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C20H19N5O3. It is identified by the ChemDiv Compound ID M512-0917 and is used as a screening compound in chemical research. The compound's structure includes a pyridine ring connected to an imidazopyridine moiety, which is further linked to a benzoate group through an amide bond.
Synthesis and Availability
The synthesis of this compound typically involves complex organic chemistry techniques, including the formation of the imidazopyridine core and subsequent coupling reactions to attach the pyridine and benzoate groups. Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is available from suppliers like ChemDiv in various formats, including glass vials and 96-tube racks, with a typical delivery time of one week worldwide .
Data Table: Compound Details
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O3 |
| Molecular Weight | Not specified |
| ChemDiv Compound ID | M512-0917 |
| IUPAC Name | Methyl 2-{[4-(pyridin-4-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]amino}benzoate |
| SMILES | COC(c(cccc1)c1NC(N(CCc1c2nc[nH]1)C2c1ccncc1)=O)=O |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume